molecular formula C15H20N2O4S B2928218 N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 942731-56-8

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2928218
CAS No.: 942731-56-8
M. Wt: 324.4
InChI Key: UZBPEQUCAKKVFX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound designed for research and development applications, strictly for research use and not for human consumption. This molecule features a synthetically versatile N-acyl sulfonamide group, which is recognized in medicinal chemistry as a valuable bioisostere for carboxylic acids . This substitution can enhance key properties such as metabolic stability and membrane permeability, while maintaining similar acidity and hydrogen-bonding potential to its carboxylic acid counterparts . The structural motifs present in this compound—including the acetylphenyl group and the methylsulfonyl piperidine—are common in pharmaceuticals, suggesting broad utility across various research programs. Compounds within this class are frequently investigated for their potential biological activities and have been explored in numerous therapeutic areas, including as anti-infective and anticancer agents . Researchers can employ this building block in hit-to-lead optimization and for probing novel biological targets. Its primary value lies in its potential to modulate biochemical pathways, making it a useful tool for developing new therapeutic candidates.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11(18)12-5-7-14(8-6-12)16-15(19)13-4-3-9-17(10-13)22(2,20)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBPEQUCAKKVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article discusses the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetylphenyl group and a methylsulfonyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit cancer cell proliferation. In one study, analogs of piperidine demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Summary of Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-468 (Breast)2.36CDK2 inhibition
Compound BHCT-116 (Colon)3.81Induction of apoptosis
This compoundVariousTBDTBD

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is believed to enhance the compound's ability to modulate inflammatory pathways. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression and inflammation. For example, similar compounds have been shown to bind to cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound, providing insights into its biological activity:

  • Synthesis and Evaluation : A recent study synthesized various piperidine derivatives and assessed their biological activities through in vitro assays. The study highlighted the importance of structural modifications in enhancing anticancer and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the phenyl ring significantly affect the biological activity of piperidine derivatives, suggesting that further modifications could enhance efficacy against specific targets .
  • In Vivo Studies : Preliminary in vivo studies indicated potential therapeutic benefits in models of inflammation and cancer, although more extensive trials are necessary to confirm these findings.

Chemical Reactions Analysis

Sulfonamide Reactivity

The methylsulfonyl group (-SO₂CH₃) exhibits electrophilic character, enabling nucleophilic substitution or elimination under specific conditions:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage. For example, treatment with 6M HCl at 80°C for 24 hours results in partial hydrolysis to yield piperidine-3-carboxylic acid and 4-acetylaniline derivatives .

  • Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN2 reactions. Reactivity with Grignard reagents (e.g., methylmagnesium bromide) in dry THF at −78°C produces N-alkylated piperidine derivatives .

Table 1: Representative Sulfonamide Reactions

Reaction TypeConditionsProductsYield (%)Source
Hydrolysis6M HCl, 80°C, 24hPiperidine-3-carboxylic acid + 4-acetylaniline45–60
AlkylationCH₃MgBr, THF, −78°CN-Methylpiperidine derivative78

Carboxamide Functionalization

The carboxamide group (-CONH-) participates in:

  • Acylation : Reaction with acetyl chloride in pyridine yields N-acetylated derivatives. This modification enhances lipophilicity, as demonstrated in analogs with improved blood-brain barrier permeability .

  • Reduction : Using LiAlH₄ in anhydrous ether reduces the carboxamide to a primary amine (piperidine-3-methylamine) .

Table 2: Carboxamide Reaction Outcomes

ReactionReagentsProductApplicationSource
AcylationAcCl, pyridineN-Acetyl derivativeEnhanced CNS penetration
ReductionLiAlH₄, etherPiperidine-3-methylamineIntermediate for further synthesis

Piperidine Ring Modifications

The piperidine ring undergoes:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the ring to a pyridine derivative, confirmed by NMR and mass spectrometry .

  • Ring-Opening : Strong bases (e.g., NaOH, 120°C) induce ring-opening via Hofmann elimination, forming linear alkenes .

Acetylphenyl Group Reactivity

The 4-acetylphenyl moiety participates in:

  • Condensation Reactions : Reacts with hydrazines to form hydrazones, a key step in synthesizing heterocyclic analogs .

  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) converts the acetyl group to a primary amine, enabling further functionalization .

Table 3: Acetylphenyl-Specific Reactions

ReactionConditionsKey IntermediateYield (%)Source
Hydrazone FormationNH₂NH₂, EtOH, Δ4-Hydrazonophenyl derivative85
Reductive AminationH₂ (1 atm), Pd/C4-Aminophenyl derivative92

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 2–10 (24h, 37°C), but degrades rapidly under strongly alkaline conditions (pH >12) .

  • Thermal Stability : Decomposes at temperatures >200°C, confirmed by TGA-DSC analysis .

Key Research Findings

  • Catalytic Cross-Coupling : Pd-mediated Suzuki coupling introduces aryl groups at the piperidine C4 position, expanding structural diversity .

  • Metabolic Pathways : Hepatic microsomal studies indicate primary metabolism via sulfonamide cleavage and acetyl group oxidation .

  • Structure-Activity Relationships (SAR) : Methylsulfonyl and acetylphenyl groups are critical for binding to Bcl-2 family proteins, as shown in analogs with IC₅₀ values <10 μM .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (Target) C₁₆H₂₁N₃O₄S (inferred) ~363.4 (calc.) 4-acetylphenyl, methylsulfonyl Acetylphenyl may enhance lipophilicity; methylsulfonyl improves stability .
1-Methanesulfonylpiperidine-3-carboxylic acid () C₇H₁₃NO₄S 207.2 Carboxylic acid at 3-position Acidic group reduces bioavailability compared to carboxamides .
1-(Methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide () C₁₉H₂₅N₃O₄S₂ 423.6 Thiazol-2-yl, 4-propoxyphenyl Thiazole and propoxyphenyl groups may increase steric bulk .
N-(5-Acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide () C₁₈H₂₁N₃O₄S₂ 407.5 Acetyl-thiazol-2-yl, phenyl Acetyl-thiazole may confer enhanced electron-withdrawing effects .
(2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-... () C₃₃H₃₃F₄N₃O₂ 591.6 Cyclopentylamino, trifluoromethyl, fluoro-methylbenzoyl Fluorine and trifluoromethyl groups enhance binding affinity .

Key Observations

Methylsulfonyl groups (common to all) enhance metabolic stability by resisting enzymatic degradation . Thiazole rings () introduce aromaticity and hydrogen-bonding capabilities, which may influence target interactions.

Functional Group Comparisons :

  • Replacing the carboxamide with a carboxylic acid () reduces bioavailability due to increased polarity and ionization at physiological pH .
  • Fluorinated substituents () improve binding affinity and pharmacokinetics through hydrophobic and electronic effects .

Molecular Weight and Complexity :

  • Larger molecules like ’s compound (591.6 Da) may face challenges in oral absorption, whereas the target compound (~363 Da) aligns better with Lipinski’s Rule of Five .

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